N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-18-8-2-3-12(15(18)21)14(20)17-7-10-19-9-6-16-13(19)11-4-5-11/h2-3,6,8-9,11H,4-5,7,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNWELJKFOWFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C=CN=C2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a cyclopropyl group, an imidazole ring, and a dihydropyridine moiety. Its unique structural characteristics contribute to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H19N3O2 |
| Molecular Weight | 299.35 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate the activity of nitric oxide synthase (iNOS), which plays a critical role in various physiological processes, including vasodilation and immune response.
Key Mechanisms:
- Inhibition of iNOS Dimerization: Similar compounds have been shown to prevent the formation of the dimeric, active form of iNOS, thereby reducing nitric oxide production, which is crucial in inflammatory responses .
Biological Activities
The compound exhibits a range of biological activities that have been explored through various studies:
1. Antimicrobial Activity
Research has indicated that derivatives of imidazole and dihydropyridine structures possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains.
2. Anti-inflammatory Effects
The inhibition of iNOS suggests potential anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
3. Anticancer Potential
Certain derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar in structure have been evaluated for their efficacy against various cancer cell lines, including colon cancer .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound is being investigated for its potential as a pharmacological agent. The unique structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases.
Case Studies
- Enzyme Inhibition : Research has shown that derivatives of this compound exhibit inhibitory effects on specific enzymes, which could be beneficial in treating conditions like cancer and metabolic disorders. For instance, studies have highlighted its role in inhibiting certain proteases that are crucial for tumor progression.
- Antimicrobial Activity : In vitro studies demonstrate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential application in developing new antibiotics.
Biological Research
Protein-Ligand Interactions
The compound is utilized in studies focusing on protein-ligand interactions, providing insights into how small molecules can modulate biological processes. This is particularly relevant in drug discovery where understanding these interactions can lead to the development of more effective therapeutics.
Industrial Applications
Synthesis of Complex Molecules
In the chemical industry, this compound serves as an intermediate in synthesizing other complex molecules. Its unique structure allows it to be employed as a building block for various chemical reactions, facilitating the development of new materials and compounds.
Catalytic Properties
Preliminary studies suggest that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide may function as a catalyst in specific reactions, enhancing reaction rates and yields.
Comparison with Similar Compounds
Key Observations:
Core Structure Diversity : The target compound’s 1,2-dihydropyridine core distinguishes it from benzimidazole (5ck, 5cp) and pyrrole (41) analogs. This core may influence electronic properties and hydrogen-bonding capacity compared to the aromatic benzimidazole or pyrrole systems.
Substituent Effects: The cyclopropyl-imidazole group in the target compound introduces steric and electronic effects distinct from 5ck’s isoindoline-dione (electron-withdrawing) or 5cp’s phenylpropanone (planar aromatic) substituents . The trifluoromethylpyridine in compound 41 enhances lipophilicity and metabolic resistance compared to the target’s carboxamide .
Synthetic Yields: Yields for analogs vary significantly (35–77%), with 5cp achieving the highest yield (77%) via optimized alkylation procedures .
Spectroscopic and Physicochemical Properties
NMR Spectroscopy:
- Target Compound : Expected ¹H-NMR signals include cyclopropyl protons (δ 0.5–1.5 ppm), imidazole aromatic protons (δ 7.0–8.0 ppm), and dihydropyridine protons (δ 6.5–7.5 ppm). The 2-oxo group would appear as a carbonyl signal near δ 165–170 ppm in ¹³C-NMR.
- Analog 5cp : Exhibits a ketone carbonyl at δ 197.43 ppm (¹³C-NMR), absent in the target compound, which instead features a carboxamide carbonyl .
- Analog 41 : The trifluoromethyl group (δ -60 ppm in ¹⁹F-NMR) and pyrrole NH (δ 11.55 ppm) contrast with the target’s imidazole and carboxamide protons .
Molecular Weight and Lipophilicity:
Functional Implications
- Metabolic Stability: The cyclopropyl group may reduce oxidative metabolism compared to 5cp’s phenylpropanone or 41’s trifluoromethylpyridine, which are susceptible to cytochrome P450-mediated degradation .
- Target Binding : The dihydropyridine carboxamide could facilitate hydrogen bonding with biological targets, akin to calcium channel blockers, whereas benzimidazole analogs (5ck, 5cp) may prioritize hydrophobic interactions .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of β-ketoesters under acidic conditions to form the pyridinone core, followed by coupling with cyclopropyl-imidazole derivatives. Key parameters include:
- Temperature : Controlled heating (e.g., reflux in acetonitrile or DMF) to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures >95% purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm imidazole, pyridinone, and cyclopropyl protons (e.g., δ 2.23 ppm for methyl groups, δ 11.55 ppm for NH protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed values within 0.001 Da error) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity.
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases, enzymes) to prioritize derivatives for synthesis.
- Validation : Synthesize top candidates and compare experimental IC50 values with computational predictions .
Q. What experimental approaches resolve discrepancies between spectral data and expected structures (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons/carbons.
- Isotopic Labeling : Use deuterated reagents to trace reaction pathways and identify byproducts.
- Alternative Synthetic Routes : Test intermediates from divergent pathways to isolate structural isomers .
Q. How can researchers address contradictions between high purity (HPLC >98%) and low biological activity in vitro?
- Methodological Answer :
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm stereochemistry (e.g., R vs. S configurations).
- Stability Studies : Monitor degradation under assay conditions (e.g., pH, temperature) via LC-MS.
- Metabolite Screening : Identify inactive metabolites using hepatocyte incubation models .
Q. What methodologies identify trace impurities in synthesized batches, and how are they mitigated?
- Methodological Answer :
- LC-HRMS : Detect impurities at <0.1% levels by comparing fragmentation patterns with databases.
- Reaction Optimization : Adjust stoichiometry (e.g., excess amine for complete coupling) or use scavenger resins to trap unreacted intermediates.
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR probes) to control reaction endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
